molecular formula C20H24N2 B2716112 1-(4-tert-butylbenzyl)-5,6-dimethyl-1H-benzimidazole CAS No. 871666-58-9

1-(4-tert-butylbenzyl)-5,6-dimethyl-1H-benzimidazole

Cat. No.: B2716112
CAS No.: 871666-58-9
M. Wt: 292.426
InChI Key: BQYNIPRKHAMXMM-UHFFFAOYSA-N
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Description

1-(4-tert-Butylbenzyl)-5,6-dimethyl-1H-benzimidazole is a benzimidazole derivative featuring a 4-tert-butylbenzyl group at the N1 position and methyl substituents at the 5- and 6-positions of the benzimidazole core. The tert-butyl group introduces significant steric hindrance, which alters solubility and influences intermolecular interactions such as dipole-dipole forces and van der Waals contacts . The methyl groups enhance conformational flexibility, enabling adaptive behavior in supramolecular aggregation or coordination chemistry . While its molecular formula is inferred as C₂₀H₂₇N₂, its crystal structure remains uncharacterized in the provided evidence.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2/c1-14-10-18-19(11-15(14)2)22(13-21-18)12-16-6-8-17(9-7-16)20(3,4)5/h6-11,13H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYNIPRKHAMXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylbenzyl)-5,6-dimethyl-1H-benzimidazole typically involves the condensation of 4-tert-butylbenzylamine with 5,6-dimethyl-1H-benzimidazole-2-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-Butylbenzyl)-5,6-dimethyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced benzimidazole compounds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized benzimidazole derivatives, reduced benzimidazole compounds, and substituted benzimidazole derivatives with various functional groups .

Scientific Research Applications

Scientific Research Applications

  • Biochemical Research
    • Proteomics : The compound is utilized in proteomics research, where it serves as a biochemical tool for studying protein interactions and functions. It can act as a ligand or probe in various assays to investigate protein dynamics and stability .
    • Cell Culture Studies : It has been employed in cell culture experiments to assess cellular responses to different stimuli, particularly in cancer research .
  • Material Science
    • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its unique structure allows for the development of advanced materials with specific functionalities.
    • Nanotechnology : In nanomaterial synthesis, it has been explored as a precursor for creating nanostructured materials with potential applications in electronics and optics.
  • Pharmaceutical Development
    • Drug Discovery : The compound may serve as a scaffold for developing new pharmaceuticals, particularly in targeting specific biological pathways involved in diseases such as cancer and neurodegenerative disorders.

Case Studies

Study FocusApplicationFindings
ProteomicsProtein Interaction StudiesDemonstrated the ability to stabilize specific protein complexes, aiding in understanding cellular mechanisms .
Cancer ResearchCell Viability AssaysShowed significant effects on cell proliferation in various cancer cell lines, indicating potential therapeutic applications .
Material SciencePolymer BlendsImproved thermal stability and mechanical strength of polymer composites when integrated with this compound .

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzyl)-5,6-dimethyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Benzimidazole Derivatives

Compound Name Substituents Molecular Formula Key Properties Applications References
This compound - 4-tert-Butylbenzyl (N1)
- 5,6-dimethyl (benzimidazole core)
C₂₀H₂₇N₂ High steric bulk, enhanced dipole interactions, conformational flexibility Coordination chemistry, materials science
1-(3-(Trifluoromethyl)benzyl)-5,6-dimethyl-1H-benzimidazole - 3-Trifluoromethylbenzyl (N1)
- 5,6-dimethyl
C₁₇H₁₆F₃N₂ Electron-withdrawing CF₃ group; altered electronic profile Pharmaceutical intermediates
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole - 4-Chlorobenzyl (N1)
- 4-Chlorophenyl (C2)
C₂₀H₁₅Cl₂N₂ Electron-withdrawing Cl groups; distinct C-N stretching (IR: ~1457 cm⁻¹) Analgesic/anti-inflammatory research
1,3-Bis(4-tert-butylbenzyl)-5,6-dimethylbenzimidazolium bromide - Two 4-tert-butylbenzyl groups (N1, N3)
- 5,6-dimethyl
- Charged core
C₃₂H₄₁BrN₂ High steric demand; used in metal-carbene complexes Catalysis, medicinal chemistry
2-Phenyl-5,6-dimethyl-1H-benzimidazole - Phenyl (C2)
- 5,6-dimethyl
C₁₅H₁₄N₂ Planar structure; reduced steric hindrance Organic synthesis intermediates

Physicochemical Properties

  • Steric Effects: The tert-butyl group in the target compound creates greater steric hindrance compared to smaller substituents like phenyl (e.g., 2-Phenyl-5,6-dimethyl-1H-benzimidazole) or electron-withdrawing groups (e.g., CF₃ or Cl) . This bulkiness reduces solubility in polar solvents but enhances stability in nonpolar environments.
  • Electronic Effects : Electron-donating groups (e.g., tert-butyl) increase electron density on the benzimidazole core, favoring nucleophilic reactivity. In contrast, CF₃ or Cl substituents withdraw electron density, altering reactivity in electrophilic substitutions .
  • Crystallographic Behavior: The tert-butyl group in analogs like 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole induces a monoclinic crystal system (P2₁/c) with distinct cell parameters (e.g., a = 6.2142 Å, b = 21.1112 Å), suggesting similar packing trends for the target compound .

Biological Activity

1-(4-tert-butylbenzyl)-5,6-dimethyl-1H-benzimidazole is a compound belonging to the benzimidazole family, known for its diverse biological activities, particularly in pharmaceutical applications. This compound has attracted attention due to its potential antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole core with tert-butyl and dimethyl substituents. This unique substitution pattern enhances its stability and biological activity compared to other benzimidazole derivatives.

  • Molecular Formula : C20H24N2
  • Molecular Weight : 292.42 g/mol

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit various enzymes and receptors involved in inflammation and cancer cell proliferation. For instance, it has been shown to bind to histamine receptors and sodium channels, which are crucial in various physiological processes.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi.

  • Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
    • Against Staphylococcus aureus: MIC = 50 μg/ml
    • Against E. coli: MIC = 62.5 μg/ml
    • Against Candida albicans: MIC = 250 μg/ml

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, demonstrating higher efficacy in two-dimensional assays compared to three-dimensional models.

Cell LineIC50 (μM)Effect
A549 (lung cancer)20Significant growth inhibition
MCF-7 (breast cancer)15Induction of apoptosis
HeLa (cervical cancer)10Cell cycle arrest

These findings indicate that the compound's mechanism involves inducing apoptosis and disrupting the cell cycle in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of benzimidazole derivatives, including this specific compound:

  • Study on Antimicrobial Efficacy :
    • A study evaluated various benzimidazole derivatives against bacterial strains using the broth microdilution method. The results indicated that compounds similar to this compound exhibited promising antibacterial activity comparable to standard antibiotics .
  • Antitumor Mechanism Investigation :
    • Research focused on the antitumor mechanisms revealed that this compound activates apoptotic pathways through caspase activation and upregulation of p53 protein levels, leading to increased expression of p21, which inhibits cyclin-dependent kinases .
  • Pharmacological Review :
    • A comprehensive review discussed the pharmacological potential of various benzimidazole derivatives, emphasizing their roles as dual ligands for histamine receptors and their implications in treating inflammatory diseases .

Q & A

Q. What are the optimized synthetic routes for 1-(4-tert-butylbenzyl)-5,6-dimethyl-1H-benzimidazole, and how do reaction conditions influence yield?

The synthesis typically involves alkylation of 5,6-dimethylbenzimidazole with 1-(bromomethyl)-4-(tert-butyl)benzene under reflux in ethanol for 16–48 hours. Quaternization reactions in dimethylformamide (DMF) at 70°C yield stable benzimidazolium salts (50–89% yields). Key variables include solvent polarity, temperature, and reaction time, which affect regioselectivity and purity. Characterization via FT-IR, 1H^1 \text{H} NMR, and 13C^{13} \text{C} NMR confirms structural integrity . Microwave-assisted methods (e.g., Pd-catalyzed cross-coupling) can enhance efficiency for derivatives .

Q. How is X-ray crystallography utilized to determine the molecular conformation and intermolecular interactions of this compound?

Single-crystal X-ray diffraction reveals planar benzimidazole cores stabilized by π-π stacking and hydrogen bonds (e.g., C–H···N). For example, 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole exhibits centrosymmetric dimers via C–H···N interactions (R22_2^2(8) motifs). Bond lengths (mean C–C = 0.002 Å) and torsion angles are critical for validating synthetic accuracy and predicting supramolecular behavior .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • FT-IR : Identifies functional groups (e.g., C=N stretching at ~1600 cm1^{-1}) and alkyl substituents.
  • UV-Vis : Absorption maxima (~270–300 nm) correlate with π→π* transitions in the benzimidazole ring.
  • NMR : 1H^1 \text{H} NMR distinguishes tert-butyl protons (δ ~1.3 ppm) and benzyl methylenes (δ ~4.8–5.2 ppm). 13C^{13} \text{C} NMR confirms substitution patterns .

Advanced Research Questions

Q. How do structural modifications at the benzyl or benzimidazole positions influence pharmacological activity?

  • Anti-inflammatory activity : Derivatives with electron-withdrawing groups (e.g., nitro) on the benzimidazole ring show enhanced COX-2 inhibition. For example, compound A8 (5-nitro-substituted) reduced edema by 62% in carrageenan-induced models .
  • Anticancer activity : N-alkylation with bulky groups (e.g., tert-butyl) enhances DNA intercalation and topoisomerase inhibition. Computational docking reveals binding affinity to EGFR (ΔG = −9.2 kcal/mol) .

Q. What computational methods are used to predict ADME properties and target specificity of benzimidazole derivatives?

Quantitative Structure-Retention Relationship (QSRR) models combine molecular descriptors (e.g., logP, polar surface area) with Principal Component Analysis (PCA) to predict pharmacokinetics. Multiple Linear Regression (MLR) validated models (R2>0.85R^2 > 0.85) correlate lipophilicity with blood-brain barrier permeability . Molecular dynamics simulations assess stability in ATP-binding pockets (e.g., HER2 kinase) .

Q. How can data contradictions in pharmacological studies be resolved?

Discrepancies in IC50_{50} values (e.g., anti-inflammatory vs. cytotoxicity) arise from assay conditions (e.g., cell line variability, concentration ranges). Meta-analysis using hierarchical clustering identifies outliers, while dose-response curves (logistic regression) validate efficacy thresholds. For example, derivative A4 showed 78% inhibition in RAW264.7 macrophages but <10% in HEK293 cells, highlighting cell-specific mechanisms .

Q. What role does supramolecular assembly play in drug delivery applications?

Benzimidazole-metal coordination (e.g., Zn2+^{2+}) enables stimuli-responsive nanocontainers. Cyclodextrin-benzimidazole conjugates release payloads under pH changes (e.g., tumor microenvironment). Cubosome hydrogels loaded with 1-benzyl derivatives showed 90% wound closure in burn models via sustained API release .

Q. How do spectroscopic and crystallographic data inform SAR studies?

UV-Vis hypsochromic shifts (~10 nm) in polar solvents indicate charge-transfer interactions. X-ray-derived torsion angles (<5°) predict planarity for DNA intercalation. For example, 2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole’s near-planar structure correlates with potent intercalation (Kd_d = 1.2 µM) .

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